1-[(2,4-dimethylphenyl)sulfonyl]indoline
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Overview
Description
“1-[(2,4-dimethylphenyl)sulfonyl]indoline” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A variety of techniques have been developed for the synthesis of indole and its derivatives . For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of “1-[(2,4-dimethylphenyl)sulfonyl]indoline” consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The chemical formula of indole is "C8H7N" .Chemical Reactions Analysis
Indole derivatives exhibit a variety of chemical reactions . For instance, indole-sulfonamide undergoes substitution, primarily at the C-3 position . The reactivity of indole derivatives is directly related to their structure .Physical And Chemical Properties Analysis
Indole is a relatively weak basic chemical . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . The pKa value of a molecule, which describes its acidity, is directly related to its structure .Scientific Research Applications
Anti-Microbial Agent
Sulfonamide-based indole derivatives, such as “1-[(2,4-dimethylphenyl)sulfonyl]indoline”, have been synthesized and used as anti-microbial agents . These compounds have shown activity against various bacteria, including Staphylococcus aureus , Bacillus megaterium , Klebsiella pneumonia , Escherichia coli , Salmonellatyphiae , Shigella sp. , and Enterobacter aerogenes .
Anti-Cancer Agent
Indole derivatives have been gaining a lot of importance in medicinal chemistry due to their physiological activity which includes anti-cancer properties . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .
Anti-Tubercular Agent
Indole and its derivatives have been reported to possess anti-tubercular properties . This makes them a potential candidate for the development of new drugs to treat tuberculosis.
Anti-Viral Agent
Indole derivatives have been reported to possess anti-viral properties . They have been used in the synthesis of compounds that have shown anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Anti-Malarial Agent
Indole and its derivatives have been reported to possess anti-malarial properties . This makes them a potential candidate for the development of new drugs to treat malaria.
Anti-Inflammatory Agent
Indole derivatives have been reported to possess anti-inflammatory properties . This makes them a potential candidate for the development of new drugs to treat inflammatory diseases.
Anti-Leishmanial Agent
Indole and its derivatives have been reported to possess anti-leishmanial properties . This makes them a potential candidate for the development of new drugs to treat leishmaniasis.
Enzyme Inhibitory
Indole derivatives have been reported to possess enzyme inhibitory properties . This makes them a potential candidate for the development of new drugs to treat diseases related to enzyme malfunction.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-7-8-16(13(2)11-12)20(18,19)17-10-9-14-5-3-4-6-15(14)17/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEOONFXEXIDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)sulfonyl]-2,3-dihydro-1H-indole |
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